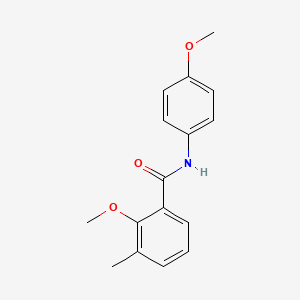

2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide typically involves acylation reactions. For instance, a study described the preparation of N-3-hydroxyphenyl-4-methoxybenzamide by reacting 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another approach involves directed metalation and subsequent reaction with methyl iodide to yield derivatives of 2-methoxybenzamide (Reitz & Massey, 1990).

Molecular Structure Analysis

The molecular structure of related benzamides has been extensively studied through techniques like single crystal X-ray diffraction and DFT calculations. These studies reveal the importance of intermolecular interactions, such as hydrogen bonding, in determining the molecular geometry, bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014). Gas-phase electron diffraction and theoretical calculations have also provided insights into the structures of methoxybenzamide derivatives, highlighting intramolecular hydrogen bonding (Aarset et al., 2013).

Chemical Reactions and Properties

The reactivity of 2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide derivatives involves directed metalation, as demonstrated by the synthesis of lunularic acid from N-tert-butyl-N-methyl-2-methoxybenzamide (Reitz & Massey, 1990). The introduction of various substituents through reactions with hydrazine derivatives has also been explored for the synthesis of novel compounds with potential pharmacological activities (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives can be significantly influenced by their molecular structure. For example, crystalline polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide exhibit different packing arrangements due to hydrogen bonding, affecting their physical state and stability (Yasuoka et al., 1969).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit theMycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is crucial for the translocation of trehalose monomycolates (TMMs), which are essential for the synthesis of mycobacterial cell walls .

Mode of Action

It can be inferred from related compounds that it may interact with its target protein, possibly mmpl3, and inhibit its function . This inhibition could lead to disruption in the synthesis of mycobacterial cell walls, thereby affecting the survival and reproduction of the bacteria .

Biochemical Pathways

The biochemical pathways affected by 2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide are likely related to the synthesis of mycobacterial cell walls. By inhibiting MmpL3, the compound could disrupt the translocation of TMMs, which are key components of the cell wall . This disruption could lead to downstream effects on bacterial growth and survival .

Result of Action

The molecular and cellular effects of 2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide’s action would likely involve the disruption of mycobacterial cell wall synthesis. This could potentially lead to the inhibition of bacterial growth and survival .

Propiedades

IUPAC Name |

2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-14(15(11)20-3)16(18)17-12-7-9-13(19-2)10-8-12/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXDYSPQZAGEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)

![4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5823304.png)

![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5823317.png)

![4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5823318.png)

![2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate](/img/structure/B5823323.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5823345.png)

![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)

![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)